
1-(3-Chloro-4-fluoro-5-nitrophenyl)-2,2,2-trifluoroethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloro-4-fluoro-5-nitrophenyl)-2,2,2-trifluoroethan-1-one is a chemical compound characterized by the presence of chloro, fluoro, and nitro substituents on a phenyl ring, along with a trifluoromethyl ketone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-4-fluoro-5-nitrophenyl)-2,2,2-trifluoroethan-1-one typically involves multiple steps. One common method includes the nitration of a precursor compound, followed by halogenation and subsequent reaction with trifluoroacetic acid derivatives. For example, the preparation may involve reacting a compound with a nitrating agent to introduce the nitro group, followed by halogenation using trichloroisocyanuric acid in the presence of sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Chloro-4-fluoro-5-nitrophenyl)-2,2,2-trifluoroethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different oxidized products.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly used for the reduction of the nitro group.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding aniline derivative, while substitution reactions can produce a variety of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-Chloro-4-fluoro-5-nitrophenyl)-2,2,2-trifluoroethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(3-Chloro-4-fluoro-5-nitrophenyl)-2,2,2-trifluoroethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl ketone group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins. This interaction can inhibit enzyme activity or alter receptor function, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone
- 1-(3,4-Dichlorophenyl)-2,2,2-trifluoroethanone
- 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone
Uniqueness
1-(3-Chloro-4-fluoro-5-nitrophenyl)-2,2,2-trifluoroethan-1-one is unique due to the specific combination of chloro, fluoro, and nitro substituents on the phenyl ring, along with the trifluoromethyl ketone group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.
Eigenschaften
CAS-Nummer |
1904636-06-1 |
|---|---|
Molekularformel |
C8H2ClF4NO3 |
Molekulargewicht |
271.55 g/mol |
IUPAC-Name |
1-(3-chloro-4-fluoro-5-nitrophenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H2ClF4NO3/c9-4-1-3(7(15)8(11,12)13)2-5(6(4)10)14(16)17/h1-2H |
InChI-Schlüssel |
ZINPLQVBOTZTCR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])F)Cl)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile](/img/structure/B13457612.png)
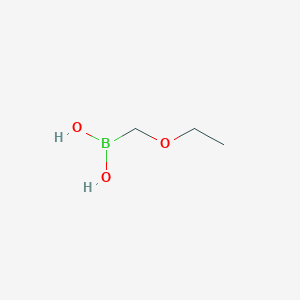
![3-(2-Methoxyethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13457631.png)
![5-Methylspiro[2.3]hexan-5-amine](/img/structure/B13457632.png)
![Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate](/img/structure/B13457633.png)

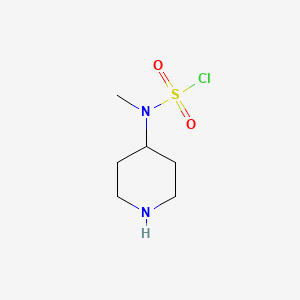
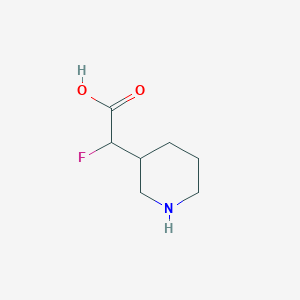
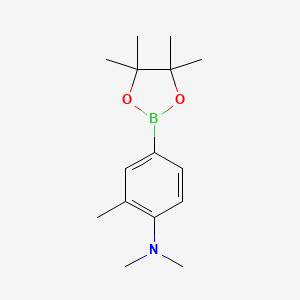
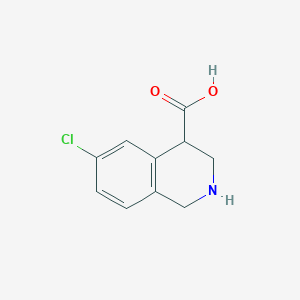

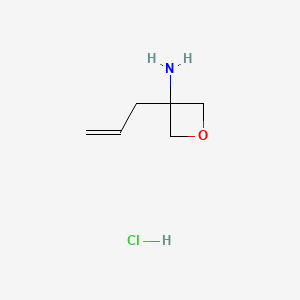
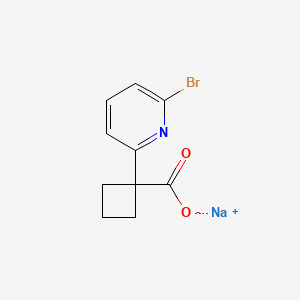
![5-Oxaspiro[3.4]octane-2-carbaldehyde](/img/structure/B13457670.png)
